molecular formula C10H21N B1462480 N-(cyclopropylmethyl)-4-methylpentan-2-amine CAS No. 1019507-35-7

N-(cyclopropylmethyl)-4-methylpentan-2-amine

Cat. No.: B1462480
CAS No.: 1019507-35-7
M. Wt: 155.28 g/mol
InChI Key: NJAQIWRGODUDDO-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methylpentan-2-amine is an organic compound with the molecular formula C10H21N. It is a secondary amine featuring a cyclopropylmethyl group and a 4-methylpentan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methylpentan-2-amine typically involves the reaction of cyclopropylmethylamine with 4-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methylpentan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amines with different functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methylpentan-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and 4-methylpentan-2-yl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Lacks the 4-methylpentan-2-yl group, making it less sterically hindered.

    4-Methylpentan-2-amine: Lacks the cyclopropylmethyl group, resulting in different reactivity and binding properties.

    N-Methylcyclopropylamine: Contains a methyl group instead of the 4-methylpentan-2-yl group, leading to different steric and electronic effects.

Uniqueness

N-(cyclopropylmethyl)-4-methylpentan-2-amine is unique due to the presence of both cyclopropylmethyl and 4-methylpentan-2-yl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)6-9(3)11-7-10-4-5-10/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQIWRGODUDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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